1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide

Catalog No.
S2803576
CAS No.
923183-91-9
M.F
C13H18N2O3S
M. Wt
282.36
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carbo...

CAS Number

923183-91-9

Product Name

1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide

IUPAC Name

1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36

InChI

InChI=1S/C13H18N2O3S/c1-13(8-2-3-9-13)12(16)15-10-4-6-11(7-5-10)19(14,17)18/h4-7H,2-3,8-9H2,1H3,(H,15,16)(H2,14,17,18)

InChI Key

BCBOKCBFTLJDTB-UHFFFAOYSA-N

SMILES

CC1(CCCC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Solubility

not available

1-Methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide is a chemical compound characterized by its unique structure, which includes a cyclopentane ring substituted with a methyl group and a sulfonamide moiety. Its molecular formula is C13H18N2O3SC_{13}H_{18}N_{2}O_{3}S with a molecular weight of approximately 282.36 g/mol. The compound features functional groups that are often associated with biological activity, particularly the sulfonamide group, which is known for its antibacterial properties.

The reactivity of 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide can be attributed to its functional groups. Typical reactions may include:

  • Nucleophilic substitution: The sulfonamide nitrogen can participate in nucleophilic attacks, leading to the formation of various derivatives.
  • Acid-base reactions: The carboxamide group can act as both an acid and a base, allowing for proton transfer reactions.
  • Coupling reactions: The compound can undergo coupling with other electrophiles or nucleophiles to form more complex structures.

1-Methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide exhibits potential biological activities due to the presence of the sulfonamide group. Compounds containing this moiety are often investigated for their:

  • Antimicrobial properties: Sulfonamides are well-known for their effectiveness against bacterial infections.
  • Antiviral activity: Some derivatives have shown promise in inhibiting viral enzymes, making them candidates for antiviral drug development .
  • Anti-inflammatory effects: Research indicates that sulfonamides may possess anti-inflammatory properties, contributing to their therapeutic potential.

The synthesis of 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide can be achieved through various methods, including:

  • Direct amination: Reacting 4-sulfamoylphenyl derivatives with cyclopentanecarboxylic acid derivatives in the presence of coupling agents.
  • Green synthesis techniques: Utilizing eco-friendly solvents and conditions to minimize environmental impact while achieving high yields .
  • Multi-step synthesis: Involves the formation of intermediates that are subsequently converted into the target compound through careful manipulation of reaction conditions.

This compound has several potential applications, particularly in pharmaceuticals:

  • Drug development: Due to its biological activity, it may serve as a lead compound for developing new antibiotics or antiviral agents.
  • Chemical probes: It could be utilized in research settings to study biological pathways involving sulfonamide interactions.
  • Agricultural chemistry: Potential use in developing insecticides or herbicides with lower toxicity profiles.

Interaction studies are crucial for understanding how 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide interacts with biological targets. These studies may include:

  • Molecular docking simulations: To predict binding affinities and modes of interaction with target enzymes or receptors.
  • In vitro assays: Testing the compound against various pathogens to evaluate its efficacy and mechanism of action.
  • ADMET profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity properties to predict pharmacokinetic behavior .

Several compounds share structural or functional similarities with 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-amino-N-methyl-N-[1-(4-methylphenyl)ethyl]cyclopentane-1-carboxamideContains an amino group instead of a sulfonamidePotentially similar antibacterial propertiesLacks the sulfonamide moiety
3-Oxo-N-(4-sulfamoylphenyl)butanamideFeatures a butanamide backboneAntimicrobial activityDifferent carbon chain length
1-amino-N-[(4-sulfamoylphenyl)methyl]cyclohexane-1-carboxamideCyclohexane ring instead of cyclopentaneSimilar antimicrobial propertiesDifferent ring structure affects sterics

The presence of the cyclopentane ring combined with the sulfonamide group distinguishes 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide from other related compounds, potentially enhancing its biological activity and therapeutic applications.

XLogP3

1.6

Dates

Modify: 2023-08-17

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